3-Chloro-2-cyclobutylpyridine
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Overview
Description
3-Chloro-2-cyclobutylpyridine: is an organic compound with the molecular formula C9H10ClN . It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a cyclobutyl group.
Scientific Research Applications
3-Chloro-2-cyclobutylpyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Safety and Hazards
Future Directions
While specific future directions for 3-Chloro-2-cyclobutylpyridine are not available, pyridine compounds are widely used in various fields, including pharmaceuticals and agrochemicals . Therefore, it is expected that research and development involving this compound and similar compounds will continue to grow.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclobutylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-cyclobutylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-cyclobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylpyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or ammonia in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Pyridine N-oxides
- Cyclobutylpyridine derivatives
Mechanism of Action
The mechanism of action of 3-Chloro-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-3-cyclobutylpyridine
- 3-Chloro-2-methylpyridine
- 3-Chloro-2-phenylpyridine
Uniqueness: 3-Chloro-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-2-cyclobutylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDYRFNNSWVPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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